3,7-Diiodo-6-methoxy-1H-indazole

Organic Synthesis Medicinal Chemistry Palladium Catalysis

3,7-Diiodo-6-methoxy-1H-indazole (CAS 1190321-03-9) is a uniquely substituted indazole scaffold for kinase inhibitor SAR. The 3,7-diiodo geometry enables sequential palladium-catalyzed cross-coupling without protecting groups, and halogen bonding at kinase hinge regions offers a distinct vector profile. Unlike mono-iodo or 3,5-diiodo regioisomers, this compound supports orthogonal derivatization for focused library construction. 98% purity. Ideal for IDO1/TDO inhibitor programs and computational halogen bonding studies. Request pricing for gram-scale orders.

Molecular Formula C8H6I2N2O
Molecular Weight 399.95 g/mol
CAS No. 1190321-03-9
Cat. No. B1424166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,7-Diiodo-6-methoxy-1H-indazole
CAS1190321-03-9
Molecular FormulaC8H6I2N2O
Molecular Weight399.95 g/mol
Structural Identifiers
SMILESCOC1=C(C2=NNC(=C2C=C1)I)I
InChIInChI=1S/C8H6I2N2O/c1-13-5-3-2-4-7(6(5)9)11-12-8(4)10/h2-3H,1H3,(H,11,12)
InChIKeyPTTVVOHZSDDNPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,7-Diiodo-6-methoxy-1H-indazole: A Halogenated Indazole Building Block for Medicinal Chemistry and Chemical Biology


3,7-Diiodo-6-methoxy-1H-indazole (CAS 1190321-03-9) is a halogenated heterocyclic compound characterized by an indazole core bearing dual iodine substituents at the 3- and 7-positions and a methoxy group at the 6-position . With a molecular formula of C8H6I2N2O and a molecular weight of 399.95 g/mol , this compound belongs to a class of substituted indazoles recognized for their utility as versatile synthetic intermediates and their relevance in kinase inhibitor drug discovery programs [1]. The presence of two heavy iodine atoms at specific ring positions imparts distinct electronic and steric properties that differentiate this compound from less substituted or alternative halogen-bearing indazole analogs [2].

Why 3,7-Diiodo-6-methoxy-1H-indazole Cannot Be Replaced by Generic or Mono-Halogenated Indazoles


Generic substitution of 3,7-diiodo-6-methoxy-1H-indazole with commercially available mono-iodo (e.g., 3-iodo-6-methoxy-1H-indazole) or non-halogenated indazoles (e.g., 6-methoxy-1H-indazole) is chemically and pharmacologically invalid due to the synergistic roles of its specific substitution pattern [1]. The dual iodine atoms at the 3- and 7-positions enable distinct reactivity profiles in palladium-catalyzed cross-coupling reactions that single-iodo analogs cannot replicate, limiting synthetic versatility [2]. In a biological context, halogen bonding interactions at kinase ATP-binding sites exhibit strong angular and topological preferences; the specific 3,7-diiodo geometry offers a unique vector for engagement that is absent in 3,5-diiodo or 3,6-diiodo regioisomers [3]. The 6-methoxy group further modulates electron density on the indazole ring, influencing both reactivity in synthetic transformations and potential binding affinity in target engagement [4].

Quantitative Evidence Guide: Differentiating 3,7-Diiodo-6-methoxy-1H-indazole from Structural Analogs


Synthetic Utility: Regioselective Cross-Coupling Enabled by 3,7-Diiodo Substitution

3,7-Diiodo-6-methoxy-1H-indazole enables sequential or orthogonal palladium-catalyzed cross-coupling reactions at two distinct positions (C3 and C7), a capability not afforded by mono-iodo indazoles such as 3-iodo-6-methoxy-1H-indazole or 7-iodo-6-methoxy-1H-indazole [1]. The 3-position iodine exhibits higher reactivity in Suzuki-Miyaura couplings compared to the 7-position due to electronic differences conferred by the indazole N2 atom, allowing for regioselective functionalization [2]. This dual-handle architecture provides a direct synthetic route to 3,7-diaryl-6-methoxy-1H-indazoles that would otherwise require multi-step de novo construction or protecting group strategies .

Organic Synthesis Medicinal Chemistry Palladium Catalysis

Kinase Inhibitor Scaffold Differentiation: The 3,7-Diiodo Geometry in ATP-Binding Site Engagement

The 3,7-diiodo substitution pattern on the indazole core presents a halogen bonding topology that is geometrically distinct from other diiodoindazole regioisomers such as 3,5-diiodo-1H-indazole or 3,6-diiodo-1H-indazole . Structural analyses of halogenated ligands bound to protein kinase ATP-binding sites reveal that iodine participates in halogen bonding with backbone carbonyl oxygens, with an optimal angular preference of approximately 180° (C–I···O) and 120° (I···O–C) [1]. The 3,7-diiodo arrangement orients the two iodine atoms in a vector that differs fundamentally from 3,5-diiodo substitution, potentially engaging distinct residues within the kinase hinge region or hydrophobic back pocket [2].

Kinase Inhibition Drug Discovery Halogen Bonding

IDO1/TDO Dual Inhibition: Benchmarking Against High-Potency 4,6-Disubstituted Indazole Analogs

While 3,7-diiodo-6-methoxy-1H-indazole itself lacks published IC50 data, its structural class (substituted 1H-indazoles) has yielded potent inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), key targets in cancer immunotherapy [1]. A closely related 4,6-substituted-1H-indazole analog (Compound 35) demonstrated IDO1 IC50 of 0.74 μM in enzymatic assay and 1.37 μM in HeLa cells, with promising TDO inhibition (IC50 not specified in abstract) [2]. The 3,7-diiodo substitution pattern on 6-methoxy-1H-indazole represents an underexplored regioisomeric space relative to the 4,6-disubstituted analogs that have yielded the most potent IDO1/TDO dual inhibitors to date [3].

Immuno-Oncology IDO1 Inhibition TDO Inhibition

Molecular Recognition: Halogen Bonding Potential of Dual Iodine Substitution

The dual iodine atoms in 3,7-diiodo-6-methoxy-1H-indazole provide two independent σ-hole donors capable of engaging in directional halogen bonding interactions with Lewis bases such as backbone carbonyl oxygens in protein binding sites [1]. Crystallographic surveys of protein kinase–ligand complexes reveal that iodine forms stronger halogen bonds than bromine or chlorine due to its larger polarizability and deeper σ-hole potential . Comparative analysis of halogenated indazole derivatives indicates that the specific 3,7-diiodo substitution pattern confers halogen bonding geometry distinct from 5-chloro-3-iodo or 5-bromo-6-chloro-3-iodo substitution patterns, each of which presents a unique topology for target engagement .

Halogen Bonding Molecular Recognition Structure-Based Drug Design

Optimal Application Scenarios for 3,7-Diiodo-6-methoxy-1H-indazole in Research and Industrial Settings


Building Block for Diversity-Oriented Synthesis of 3,7-Disubstituted Indazole Libraries

3,7-Diiodo-6-methoxy-1H-indazole serves as an ideal starting material for constructing focused libraries of 3,7-diaryl-, 3,7-dialkynyl-, or 3,7-dialkenyl-6-methoxy-1H-indazoles via sequential or orthogonal palladium-catalyzed cross-coupling reactions [1]. The differential reactivity of the 3-position iodine versus the 7-position iodine enables regioselective functionalization without protecting group manipulation, streamlining the synthesis of analogs for kinase inhibitor or IDO1/TDO inhibitor SAR studies [2].

Chemical Probe Development Targeting Kinase ATP-Binding Sites

The 3,7-diiodo substitution pattern provides two iodine atoms positioned for potential halogen bonding interactions with backbone carbonyl groups in the kinase hinge region [1]. This compound may be utilized as a core scaffold for developing type I or type II kinase inhibitors, particularly for targets where 3,5-diiodoindazoles have shown suboptimal binding or selectivity profiles [2]. The 6-methoxy group can serve as a hydrogen bond acceptor or be further derivatized to modulate physicochemical properties [3].

Reference Standard for Halogen Bonding Studies in Computational Chemistry

Given the well-characterized halogen bonding preferences of iodine and the defined geometry of the 3,7-diiodoindazole scaffold, this compound is suitable for use as a model system in computational studies investigating σ-hole interactions, electrostatic potential mapping, and quantum mechanical calculations of halogen bond strengths [1]. Its molecular weight (399.95 g/mol) and defined substitution pattern make it amenable to high-level DFT calculations for benchmarking force field parameters in molecular docking software [2].

Pharmaceutical Intermediate for IDO1/TDO Inhibitor SAR Expansion

Building on the demonstrated IDO1 inhibitory activity of 4,6-disubstituted indazoles (IC50 = 0.74 μM enzymatic, 1.37 μM cellular), the 3,7-diiodo-6-methoxy regioisomer represents an underexplored vector for SAR expansion in immuno-oncology programs [1]. Researchers may utilize this scaffold to prepare analogs that explore the spatial and electronic requirements for dual IDO1/TDO inhibition with potentially differentiated intellectual property positions relative to existing 4,6-substituted indazole patent families [2].

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